molecular formula C13H16N4O3S B2460450 1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2309774-75-0

1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2460450
CAS No.: 2309774-75-0
M. Wt: 308.36
InChI Key: MLOGOVOVNCJLPN-UHFFFAOYSA-N
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Description

1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of azetidinones and triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine with a ketene. For instance, the imine derived from 4-methoxybenzaldehyde and an amine can react with a ketene generated from an acyl chloride in the presence of a base like triethylamine.

  • Sulfonylation: : The azetidinone intermediate is then sulfonylated using a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Triazole Formation: : The final step involves the formation of the triazole ring. This can be achieved by reacting the sulfonylated azetidinone with a suitable triazole precursor under conditions that promote cyclization, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Hydroxy or carboxy derivatives of the original compound.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding due to its unique structural features.

    Medicine: Potential use as an antibacterial or antifungal agent, given the structural similarity to known β-lactam antibiotics.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole would depend on its specific application. In a medicinal context, it might inhibit bacterial cell wall synthesis by mimicking the structure of β-lactam antibiotics, thereby binding to and inactivating penicillin-binding proteins. The triazole ring could also interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: β-lactam antibiotics with a similar azetidinone ring but different side chains.

    Cephalosporins: Another class of β-lactam antibiotics with a fused bicyclic structure.

    Monobactams: Monocyclic β-lactam antibiotics that lack the fused ring structure of penicillins and cephalosporins.

Uniqueness

1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is unique due to the presence of both the sulfonyl and triazole groups, which can confer distinct chemical and biological properties. This combination of functional groups is not commonly found in traditional β-lactam antibiotics, potentially offering new mechanisms of action and applications.

Properties

IUPAC Name

1-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)17-7-11(8-17)6-16-10-14-9-15-16/h2-5,9-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOGOVOVNCJLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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